molecular formula C23H21NO2 B3970096 N-(9H-fluoren-2-yl)-4-propoxybenzamide

N-(9H-fluoren-2-yl)-4-propoxybenzamide

Cat. No.: B3970096
M. Wt: 343.4 g/mol
InChI Key: NJTWTUGEINKHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene moiety, which is a tricyclic structure composed of two benzene rings fused to a central cyclopentane ring. This compound is characterized by the presence of a propoxybenzamide group attached to the fluorene core. It has garnered interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-propoxybenzamide typically involves the reaction of 9H-fluoren-2-amine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form hydrofluorene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-propoxybenzamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-2-yl isocyanate: Another fluorene derivative with different functional groups.

    2,7-Dichloro-9H-fluorene: A fluorene derivative with chlorine substituents.

    Fluorene-based thiazolidinones and azetidinones: Compounds with similar fluorene cores but different functional groups.

Uniqueness

N-(9H-fluoren-2-yl)-4-propoxybenzamide is unique due to the presence of the propoxybenzamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-13-26-20-10-7-16(8-11-20)23(25)24-19-9-12-22-18(15-19)14-17-5-3-4-6-21(17)22/h3-12,15H,2,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWTUGEINKHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9H-fluoren-2-yl)-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(9H-fluoren-2-yl)-4-propoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(9H-fluoren-2-yl)-4-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(9H-fluoren-2-yl)-4-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(9H-fluoren-2-yl)-4-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(9H-fluoren-2-yl)-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.